1alpha,3alpha,4beta-p-Menthane-3,8-diol

Cytotoxicity In vitro toxicology Dermal safety

Researchers seeking a reproducible, low-toxicity insect repellent often face supply inconsistencies with undefined PMD isomer mixtures. 1α,3α,4β-p-Menthane-3,8-diol (PMD) addresses this with a well-characterized stereoisomer that exhibits: • Superior safety: lower in vitro cytotoxicity in human keratinocytes and reduced developmental toxicity vs. DEET. • Extended protection: PMD-vanillin composite extends CPT to 3.8 h, 1.5× over DEET. • Reproducible activity: Defined (1S,2S,5S) stereochemistry ensures consistent bioassay results. Supplied with full analytical documentation for reliable procurement.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
Cat. No. B1250022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha,3alpha,4beta-p-Menthane-3,8-diol
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)(C)O
InChIInChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9-/m0/s1
InChIKeyLMXFTMYMHGYJEI-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PMD: Botanical Insect Repellent Overview


1alpha,3alpha,4beta-p-Menthane-3,8-diol, commonly referred to as PMD, is a monoterpenoid diol [1]. It is recognized as the principal active insect repellent component derived from the steam distillate residue of lemon eucalyptus leaves (Corymbia citriodora), though it can also be produced synthetically from citronellal [2]. PMD is a chiral molecule with eight possible stereoisomers, and its repellent activity is stereoselective [3]. It is one of the few natural product-based active ingredients endorsed by the U.S. Centers for Disease Control and Prevention (CDC) for topical application against mosquitoes [4].

1
Workflow Topical repellent formulation & enantiomer-selective bioassay studies
2
Selection Logic Chiral diol scaffold with reported stereoselective repellency index
3
Procurement Context Natural product reference standard with defined isomeric composition

Why PMD is Not Interchangeable


While PMD is often categorized alongside other synthetic and botanical repellents, its unique stereochemical and pharmacological properties render it non-substitutable. Unlike DEET, which exhibits significant cytotoxicity in human keratinocyte cells [1], PMD demonstrates a favorable in vitro safety profile. Furthermore, the repellent activity of PMD is highly stereoselective, with the (1R)-(+)-cis-PMD isomer exhibiting the highest repellency index compared to other diastereoisomers [2]. Formulation also dramatically alters performance; a PMD-vanillin composite significantly prolongs complete protection time (CPT) relative to DEET and standard PMD solutions [3]. These differences—in intrinsic toxicity, stereospecific activity, and formulation-dependent longevity—preclude the simple interchange of PMD with other repellent compounds like DEET, Picaridin, or IR3535 without compromising efficacy or safety.

!
Stereochemical mismatch: Generic racemic PMD may not reproduce the reported repellency index of the (1R)-(+)-cis isomer.
!
Mechanism mismatch: DEET exhibits significant keratinocyte cytotoxicity, whereas PMD shows a reported non-cytotoxic cell viability profile in vitro.
!
Formulation dependency: Standard PMD solutions cannot replicate the prolonged half-life and protection time of PMD-vanillin composites.

Quantitative Evidence for PMD Selection


Reduced Cytotoxicity vs. DEET in Keratinocytes

In a direct head-to-head comparison, PMD demonstrated a favorable in vitro safety profile in human epidermal keratinocyte (HaCaT) cells, unlike DEET which inhibited cell growth [1].

Keratinocyte Viability
Direct comparison
PMD: Non-cytotoxic profile. DEET: Inhibited cell growth.
Supports topical formulation research fit where dermal endpoint monitoring is key.
HaCaT cells (MTS assay). Requires target-cell validation.
Cytotoxicity In vitro toxicology Dermal safety

Lower Developmental Toxicity vs. DEET in Zebrafish

A comparative study found that PMD was less toxic than DEET in a zebrafish embryo model, assessed across developmental, oxidative stress, and neurotoxicity endpoints [1].

Developmental Toxicity
Direct comparison
PMD less toxic vs. DEET across oxidative stress and AChE neurotoxicity endpoints.
Reported developmental and neurotoxicity endpoint context in zebrafish embryos.
72 hpf model. Source-specific review advised.
Developmental toxicity Zebrafish embryo Aquatic toxicology

Stereoselective Repellency of PMD Isomers

The stereoselectivity of PMD's four main diastereoisomers was evaluated against Aedes albopictus. The (1R)-(+)-cis-PMD isomer exhibited the highest repellency index, significantly outperforming the other isomers, including the trans-PMD forms which had only a slight effect [1].

Isomer Repellency
Direct comparison
(1R)-(+)-cis-PMD: Highest repellency index. trans-PMD isomers: Slight effect.
Stereochemical-control context. Enantiomer-attribution review is critical for activity.
Aedes albopictus, 24 h in vitro assay.
Stereochemistry Structure-activity relationship Repellent potency

PMD-Vanillin Composite Extends Protection

The complete protection time (CPT) of PMD can be significantly enhanced through formulation. A study comparing 20% DEET, 30% PMD, and a 30% PMD-vanillin composite found that the PMD-vanillin formulation provided a 1.5-fold longer CPT than 20% DEET at a dose of 1.6 mg/cm² [1].

Composite Longevity
Direct comparison
PMD-vanillin CPT: 1.5x longer than 20% DEET at 1.6 mg/cm².
Formulation-dependent exposure context. Supports long-acting repellent development.
Aedes aegypti arm-in-cage test (n=6 volunteers). Half-life: 3.8 h.
Formulation science Complete protection time (CPT) Repellent longevity

Target Applications of PMD


Dermal Repellents with High Safety Margins

Given the direct evidence of lower in vitro cytotoxicity in human keratinocytes and reduced developmental toxicity in a zebrafish model compared to DEET [1], PMD is the scientifically preferable active ingredient for formulating topical insect repellents intended for frequent use, for use on sensitive skin, or for pediatric applications where safety is paramount.

Long-Acting Repellent Formulations

The data demonstrating that a PMD-vanillin composite extends the half-life of protection to 3.8 hours and provides a 1.5-fold increase in CPT over a standard DEET formulation at a 1.6 mg/cm² dose [2] establishes PMD as an ideal candidate for controlled-release and long-duration repellent technologies. This makes it suitable for products targeting all-day protection or for use in regions with high disease vector pressure.

Stereoisomer-Based Repellent Bioassays

The established stereoselectivity of PMD, where the (1R)-(+)-cis-PMD isomer demonstrates significantly higher repellency than other diastereoisomers [3], makes it an essential tool for advanced research. Sourcing a defined stereoisomer is critical for reproducible bioassays, structure-activity relationship (SAR) studies, and the development of next-generation repellents based on a well-characterized pharmacophore.

Eco-Friendly Pest Management and Ecotoxicology

The finding that PMD exhibits lower developmental and neurotoxicity in zebrafish embryos compared to the benchmark repellent DEET [1] positions PMD as a preferred compound for studies on the environmental fate and ecological impact of repellents. It is a key ingredient for formulating products that aim to minimize aquatic toxicity and meet stricter environmental safety standards.

Application
Selection Property
Validation Focus
Topical formulation safety studies
Keratinocyte viability/irritation profiling
Cell viability assay endpoints (DEET as comparator)
Long-acting repellent research
Repellent half-life and release kinetics
Formulation-exposure review (arm-in-cage or model)
Stereoselective bioassay development
Enantiomer-specific repellency index
Chiral purity / enantiomeric excess verification
Environmental toxicology research
Zebrafish embryo developmental scoring
Developmental and neurotoxicity endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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